Ponicidin

説明

特性

IUPAC Name |

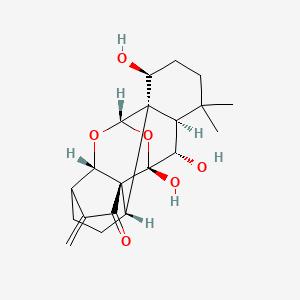

(2S,5S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)14(23)20(24)19(10,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3/t9-,10-,11-,12+,14-,15-,16-,18?,19-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRDRHNMTIXZNY-AMOJAPPFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H](C23[C@@H]1[C@@H]([C@@]4([C@]56[C@H]2CC[C@H]([C@@H]5O[C@H]3O4)C(=C)C6=O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318681 | |

| Record name | Ponicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52617-37-5 | |

| Record name | Ponicidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52617-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ponicidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052617375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52617-37-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ponicidin from Rabdosia rubescens: A Technical Guide to Its Natural Source, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ponicidin, a bioactive diterpenoid compound derived from the medicinal plant Rabdosia rubescens. The document details the natural source of this compound, outlines established protocols for its extraction and purification, presents quantitative data on its yield and cytotoxic activity, and explores its molecular mechanisms of action through key signaling pathways. This guide is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Natural Source: Rabdosia rubescens

This compound is a significant constituent of Rabdosia rubescens (also known as Isodon rubescens or Dong Ling Cao), a perennial herb belonging to the Lamiaceae family.[1] This plant is predominantly found in various provinces of China and has a long history of use in traditional Chinese medicine for treating inflammatory conditions and various cancers.[2] The primary bioactive components of R. rubescens are diterpenoids, with Oridonin and this compound being the most notable for their pharmacological activities.[3] The concentration of these compounds can fluctuate based on factors such as the geographical origin, time of harvest, and the specific plant part utilized.[3]

Extraction and Purification of this compound

The isolation of this compound from Rabdosia rubescens is a multi-step process that begins with solvent extraction to obtain a crude mixture, followed by chromatographic techniques for purification.

Experimental Protocols for Extraction

The initial extraction of this compound from dried, powdered R. rubescens plant material can be achieved through several methods.

Protocol 1: Maceration

-

Preparation: Grind the dried aerial parts of R. rubescens to a coarse powder.

-

Extraction: Macerate the powder in 95% ethanol at a 1:10 solid-to-solvent ratio for 72 hours at room temperature, with periodic agitation.

-

Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude extract.

Protocol 2: Soxhlet Extraction

-

Preparation: Place the powdered plant material into a cellulose thimble.

-

Extraction: Perform continuous extraction in a Soxhlet apparatus using methanol or 95% ethanol as the solvent for approximately 8 hours, or until the solvent runs clear.[4]

-

Concentration: Evaporate the solvent from the extract using a rotary evaporator.

Protocol 3: Hot Water Extraction

-

Preparation: Suspend the fine powder of R. rubescens leaves in distilled water (e.g., 0.5 g in 10 mL).[5]

-

Extraction: Stir the suspension at 80°C for 30 minutes.[5][6]

-

Filtration and Concentration: Centrifuge the mixture, filter the supernatant, and evaporate the water under reduced pressure at 40°C to obtain the aqueous extract.[5]

Purification Methodologies

The crude extract, containing a complex mixture of phytochemicals, requires further purification to isolate this compound.

Protocol: Silica Gel Column Chromatography

-

Column Preparation: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., petroleum ether) and pack it into a glass column.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate, followed by a mixture of ethyl acetate and methanol.

-

Fraction Collection and Analysis: Collect the eluate in fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Crystallization: Combine the this compound-rich fractions, concentrate them, and induce crystallization from a suitable solvent system (e.g., methanol) to obtain pure this compound.

Protocol: Counter-Current Chromatography (CCC)

-

Solvent System: A two-phase solvent system is crucial for successful separation. A commonly used system for separating this compound and Oridonin is n-hexane-ethyl acetate-methanol-water (1:5:1:5 v/v).[1]

-

CCC Procedure: a. Fill the CCC coil with the stationary phase. b. Pump the mobile phase through the coil at a constant flow rate. c. Inject the crude extract dissolved in a small volume of the solvent system. d. Continuously collect the effluent in fractions.

-

Analysis and Isolation: Analyze the fractions by HPLC to identify those containing pure this compound, then combine and evaporate the solvent.

Quantitative Data

The yield of this compound from Rabdosia rubescens is influenced by the extraction method, solvent choice, and the phenological stage of the plant at the time of harvest.

Table 1: this compound and Oridonin Content in Rabdosia rubescens by Harvest Time [3]

| Month of Harvest (in Taihang Mountain, China) | This compound Content (%) | Oridonin Content (%) |

| July | 0.124 | 0.469 |

| August | 0.203 | 0.618 |

| September | 0.216 | 0.625 |

| October | 0.127 | 0.448 |

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) |

| K562 | Chronic Myelogenous Leukemia | ~35 |

| HL-60 | Promyelocytic Leukemia | ~20 |

| SGC-7901 | Gastric Cancer | ~40 |

| BEL-7402 | Hepatocellular Carcinoma | ~50 |

| MKN28 | Gastric Carcinoma | Effective at 10-50 µM[7] |

Note: IC₅₀ values are approximate and can vary based on experimental conditions and methodologies.

Signaling Pathways and Molecular Mechanism of Action

This compound exerts its anticancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell proliferation, survival, and apoptosis.

Inhibition of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is frequently hyperactivated in many cancers, promoting cell proliferation and survival. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of JAK2 and STAT3, thereby preventing the translocation of STAT3 to the nucleus and the subsequent transcription of target genes involved in cell growth and survival.[7][8]

Caption: this compound inhibits the JAK/STAT signaling pathway.

Modulation of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism, and its dysregulation is common in cancer. This compound has been reported to interfere with this pathway by downregulating the phosphorylation of Akt, a key downstream kinase.[9] This inhibition of PI3K/Akt signaling contributes to the pro-apoptotic activity of this compound.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

General Experimental Workflow

The process of isolating this compound and evaluating its biological activity follows a systematic workflow, from the plant source to the final molecular analysis.

Caption: General experimental workflow for this compound.

Conclusion

This compound, a key bioactive diterpenoid from Rabdosia rubescens, exhibits significant anticancer potential. This guide has provided detailed protocols for its extraction and purification, along with valuable quantitative data and insights into its molecular mechanisms of action. By inhibiting critical signaling pathways such as JAK/STAT and PI3K/Akt, this compound induces apoptosis and inhibits proliferation in cancer cells. The information compiled herein serves as a foundational resource for further research and development of this compound as a potential chemotherapeutic agent.

References

- 1. Effective two-dimensional counter-current chromatographic method for simultaneous isolation and purification of oridonin and this compound from the crude extract of Rabdosia rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hesperidin, a Bioflavonoid in Cancer Therapy: A Review for a Mechanism of Action through the Modulation of Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcog.com [phcog.com]

- 4. phcog.com [phcog.com]

- 5. Aqueous extract of Rabdosia rubescens leaves: forming nanoparticles, targeting P-selectin, and inhibiting thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102908385A - Rabdosia rubescens liquid extract and preparation method and application thereof - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound induces apoptosis via JAK2 and STAT3 signaling pathways in gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound as a promising anticancer agent: Its biological and biopharmaceutical profile along with a molecular docking … [ouci.dntb.gov.ua]

Ponicidin: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponicidin, a diterpenoid derived from Rabdosia rubescens, has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, anti-viral, and potent anti-cancer properties. This technical guide provides an in-depth overview of the chemical structure of this compound and its mechanism of action, with a focus on its effects on key signaling pathways implicated in cancer progression. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex diterpenoid with the chemical formula C₂₀H₂₆O₆ and a molecular weight of 362.42 g/mol .[1] Its systematic IUPAC name is (2S, 5S, 8R, 9S, 11S, 13S, 14S, 15R, 19S)-13, 14, 19-trihydroxy-16, 16-dimethyl-6-methylidene-10, 12-dioxahexacyclo[9.8.0.0²,⁸.0⁵,⁹.0⁸,¹³.0¹⁵,¹⁹]nonadecan-7-one.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 52617-37-5[1][2] |

| Molecular Formula | C₂₀H₂₆O₆[1] |

| Molecular Weight | 362.42[1] |

| IUPAC Name | (2S, 5S, 8R, 9S, 11S, 13S, 14S, 15R, 19S)-13, 14, 19-trihydroxy-16, 16-dimethyl-6-methylidene-10, 12-dioxahexacyclo[9.8.0.0²,⁸.0⁵,⁹.0⁸,¹³.0¹⁵,¹⁹]nonadecan-7-one[1] |

| SMILES | CC1(C)CC--INVALID-LINK--C23[C@@H]1--INVALID-LINK--[C@@]1(O)O[C@@H]2O[C@H]2[C@H]4CC[C@@H]3[C@@]12C(=O)C4=C[1] |

| InChIKey | WHRDRHNMTIXZNY-AMOJAPPFSA-N[1] |

Biological Activity and Mechanism of Action

This compound exhibits significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Its primary mechanisms of action involve the modulation of key signaling pathways that regulate cell growth, survival, and apoptosis.

Inhibition of JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway plays a crucial role in cytokine-mediated cell signaling that is often dysregulated in cancer. This compound has been shown to inhibit the phosphorylation of JAK2 and STAT3, without affecting their total protein levels.[2][3] This inhibition disrupts the downstream signaling cascade that promotes cell survival and proliferation.

Downregulation of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling axis that is frequently hyperactivated in cancer, leading to enhanced cell survival and resistance to apoptosis. Research has demonstrated that this compound can downregulate the phosphorylation of key components of this pathway, including AKT and the p85 subunit of PI3K. This inhibitory effect contributes to its ability to induce apoptosis in cancer cells.

Induction of Apoptosis

By targeting the JAK/STAT and PI3K/AKT pathways, this compound effectively induces apoptosis in cancer cells. This is evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] Furthermore, this compound treatment leads to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade.[4]

Quantitative Data on Biological Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) |

| MKN28 | Gastric Carcinoma | Not explicitly stated, but significant growth inhibition observed at 10 µM | 48 |

| K562 | Chronic Myeloid Leukemia | Not explicitly stated, but significant growth inhibition observed at >30 µmol/L | 48-72 |

| HL-60 | Acute Promyelocytic Leukemia | Not explicitly stated, but significant growth inhibition observed in a dose-dependent manner | 48-72 |

| U937 | Histiocytic Lymphoma | Not explicitly stated, but significant growth inhibition observed in a dose-dependent manner | 48-72 |

| THP-1 | Acute Monocytic Leukemia | Not explicitly stated, but significant growth inhibition observed in a dose-dependent manner | 48-72 |

Note: While specific IC₅₀ values were not always provided in the reviewed literature, the concentrations leading to significant biological effects are noted.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Figure 1: this compound's inhibitory effects on the JAK/STAT and PI3K/AKT signaling pathways, leading to apoptosis.

Figure 2: A generalized experimental workflow for evaluating the in vitro anti-cancer effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MKN28, K562) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with culture medium to achieve final concentrations ranging from 0 to 100 µM. Replace the medium in each well with 100 µL of the this compound-containing medium. Include a vehicle control (medium with DMSO at the highest concentration used).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying this compound-induced apoptosis.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for detecting the expression and phosphorylation status of proteins in the JAK/STAT and PI3K/AKT pathways.

-

Protein Extraction: Treat cells with this compound, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, p-AKT, AKT, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound is a promising natural compound with significant anti-cancer potential. Its ability to induce apoptosis in cancer cells through the targeted inhibition of the JAK/STAT and PI3K/AKT signaling pathways makes it an attractive candidate for further investigation and development as a therapeutic agent. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound.

References

- 1. This compound induces apoptosis via JAK2 and STAT3 signaling pathways in gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis via JAK2 and STAT3 Signaling Pathways in Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. boneandcancer.org [boneandcancer.org]

- 4. texaschildrens.org [texaschildrens.org]

Ponicidin's Mechanism of Action in Cancer Cells: A Technical Guide

Introduction

Ponicidin is a natural ent-kaurane diterpenoid compound extracted from the traditional Chinese herb Isodon adenolomus (also known as Rabdosia rubescens).[1][2][3][4] It has garnered significant attention within the scientific community for its potent cytotoxic and antitumor activities across a range of human cancers, including colorectal, gastric, melanoma, lung, and hepatocellular carcinoma.[1][2][5][6] Emerging research has begun to elucidate the complex molecular mechanisms through which this compound exerts its anticancer effects. This technical guide provides an in-depth overview of these mechanisms, focusing on the modulation of key signaling pathways, induction of programmed cell death, and inhibition of metastasis. It is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Core Anticancer Mechanisms

This compound's efficacy stems from its ability to intervene in multiple critical processes that govern cancer cell growth, survival, and spread. The primary mechanisms identified are the induction of apoptosis, cell cycle arrest, and the suppression of metastasis, often driven by the generation of reactive oxygen species (ROS).

Induction of Apoptosis

A predominant mechanism of this compound is the induction of apoptosis, or programmed cell death, in cancer cells.[1][4][6][7] This is achieved through the modulation of key regulatory proteins and signaling cascades.

-

Intrinsic (Mitochondrial) Pathway: this compound influences the balance of the Bcl-2 family of proteins. It has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Survivin while up-regulating the expression of pro-apoptotic proteins such as Bax.[1][6][8] This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[1][5][9] The activation of caspase-3 results in the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[2][8][10]

-

Reactive Oxygen Species (ROS) Generation: this compound treatment can increase the generation of intracellular ROS in cancer cells.[5] While moderate ROS levels can promote cancer growth, excessive ROS accumulation induces oxidative stress, which damages mitochondria and triggers the apoptotic cascade.[5][11][12]

-

Keap1-PGAM5 Stabilization: A novel mechanism identified in hepatocellular carcinoma involves this compound binding to the Keap1-PGAM5 protein complex.[13] This stabilization activates the cysteine-dependent mitochondrial pathway via PGAM5, leading to mitochondrial damage, ROS production, and subsequent apoptosis.[13]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[1][4][5] In HT29 colorectal cancer cells, treatment with this compound led to a significant increase in the G1 cell population.[1] This arrest is associated with the reduced expression of critical cell cycle regulatory proteins. In MCF-7 breast cancer cells, this compound decreased the levels of cyclin B1 and its associated kinase, cdc2, which are essential for the G2/M transition.[14]

Inhibition of Metastasis

This compound has demonstrated the ability to inhibit cancer cell migration, invasion, and metastasis, key processes in cancer progression.[3] It suppresses the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties.[15][16] This is achieved by modulating the expression of EMT markers, such as increasing E-cadherin and decreasing N-cadherin and Vimentin, through the inhibition of the AKT/GSK-3β/Snail signaling pathway.[15][16] In gallbladder cancer, this compound was found to inhibit cell invasion and migration by down-regulating MAGEB2 expression via the upregulation of FOXO4.[3][17]

Modulation of Key Signaling Pathways

This compound's effects on apoptosis, cell cycle, and metastasis are orchestrated through its interaction with several critical intracellular signaling pathways.

PI3K/Akt and MAPK Pathways

The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[18] this compound has been shown to suppress the activation of Akt in colorectal cancer cells.[1][15] This inhibition prevents the downstream phosphorylation and inactivation of pro-apoptotic proteins like Bad and GSK-3β, thereby promoting apoptosis and inhibiting EMT.[9][15]

Concurrently, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. It suppresses the MEK signaling pathway while significantly activating the p38 signaling pathway.[1] The activation of p38 is a pro-apoptotic signal that contributes to the cytotoxic effects of this compound.[1]

Caption: this compound inhibits the PI3K/Akt and MEK pathways while activating the p38 MAPK pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappaB (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers.[2][19] this compound has been shown to be a potent inhibitor of the NF-κB pathway in melanoma cells.[2][10] It achieves this by reducing the phosphorylation of the p65 subunit of NF-κB.[2] This inhibition prevents the nuclear translocation of NF-κB and the transcription of its target genes, which include anti-apoptotic proteins like Mcl-1, thereby sensitizing cancer cells to apoptosis.[2][10]

Caption: this compound inhibits the NF-κB signaling pathway, preventing pro-survival gene transcription.

JAK/STAT Signaling Pathway

In gastric carcinoma cells, this compound induces apoptosis by targeting the JAK2/STAT3 signaling pathway.[5][20] It decreases the phosphorylation of both JAK2 and STAT3.[5] This pathway is often linked to angiogenesis and cell survival through the regulation of proteins like VEGF.[5] By inhibiting this cascade, this compound disrupts these pro-tumorigenic signals, contributing to its overall anticancer effect.[5]

References

- 1. This compound suppresses HT29 cell growth via the induction of G1 cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis of Murine Melanoma by Inhibiting the NF-κB Signaling Pathway [jstage.jst.go.jp]

- 3. This compound inhibited gallbladder cancer proliferation and metastasis by decreasing MAGEB2 expression through FOXO4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound suppresses HT29 cell growth via the induction of G1 cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Induces Apoptosis via JAK2 and STAT3 Signaling Pathways in Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits cell growth on hepatocellular carcinoma cells by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Induces Apoptosis of Murine Melanoma by Inhibiting the NF-κB Signaling Pathway [jstage.jst.go.jp]

- 8. Antiproliferation effects of this compound on human myeloid leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The PI3K/Akt pathway is involved in procyanidin-mediated suppression of human colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Induces Apoptosis of Murine Melanoma by Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differential control of growth, cell cycle progression, and expression of NF-kappaB in human breast cancer cells MCF-7, MCF-10A, and MDA-MB-231 by this compound and oridonin, diterpenoids from the chinese herb Rabdosia rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits pro-inflammatory cytokine TNF-α-induced epithelial-mesenchymal transition and metastasis of colorectal cancer cells via suppressing the AKT/GSK-3β/Snail pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound inhibits pro-inflammatory cytokine TNF-α-induced epithelial–mesenchymal transition and metastasis of colorectal cancer cells via suppressing the AKT/GSK-3β/Snail pathway | springermedizin.de [springermedizin.de]

- 17. researchgate.net [researchgate.net]

- 18. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. This compound induces apoptosis via JAK2 and STAT3 signaling pathways in gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Ponicidin: A Diterpenoid with Potent Anticancer Activity

For Immediate Release

Ponicidin, a natural ent-kaurane diterpenoid extracted from plants of the Isodon genus, such as Rabdosia rubescens, is demonstrating significant potential as a therapeutic agent in oncology.[1][2] A growing body of research highlights its ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in tumorigenesis. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.

Core Biological Activities: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its primary anticancer effects by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.[3][4] Studies have shown its effectiveness against colorectal cancer, gastric carcinoma, melanoma, lung cancer, and leukemia.[1][3][5][6] The compound triggers cell death through the intrinsic mitochondrial pathway and by modulating several critical signaling cascades.[6]

In human colorectal cancer HT29 cells, this compound treatment leads to a significant suppression of cell growth by inducing G1 phase cell cycle arrest and apoptosis.[3] Specifically, a 50 µg/ml concentration resulted in a 67% increase in cell death and a roughly 15% increase in the G1 cell population.[3] Similarly, in gastric carcinoma MKN28 cells, this compound induced a dose-dependent increase in apoptosis, with concentrations from 10 to 50 µmol/L raising the early apoptotic cell population from 2.13% to 59.03%.[7]

Quantitative Analysis of this compound's Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in various studies.

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| MKN28 | Gastric Carcinoma | ~25 µmol/L | 48 hours | [1][7] |

| B16F0 | Murine Melanoma | < 10 µmol/L | Not Specified | [5] |

| B16F10 | Murine Melanoma | < 10 µmol/L | Not Specified | [5] |

| HT29 | Colorectal Cancer | Not explicitly stated, but significant growth suppression observed at 10, 20, and 50 µg/ml. | 48 hours | [3] |

| A549 | Lung Cancer | Cytotoxicity demonstrated. | Not Specified | [6] |

| GLC-82 | Lung Cancer | Cytotoxicity demonstrated. | Not Specified | [6] |

Table 1: Summary of reported IC50 values and cytotoxic effects of this compound on various cancer cell lines.

Mechanisms of Action: Modulation of Signaling Pathways

This compound's anticancer activity is attributed to its ability to interfere with multiple oncogenic signaling pathways. The most prominently documented mechanisms include the inhibition of the JAK/STAT and NF-κB pathways, and modulation of the AKT/MEK and p38 signaling cascades.

Inhibition of the JAK/STAT Pathway

A key mechanism of this compound is the suppression of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly targeting STAT3.[1][4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell survival, proliferation, and angiogenesis.[8] this compound has been shown to decrease the phosphorylation of both JAK2 and STAT3 in a dose-dependent manner in gastric carcinoma cells.[1][7] This inhibition leads to the downregulation of STAT3 target genes, including the anti-apoptotic protein Bcl-2, and the upregulation of the pro-apoptotic protein Bax.[1][4] This shift in the Bax/Bcl-2 ratio is a critical event in initiating the mitochondrial apoptotic cascade, which involves the activation of caspase-9 and the executioner caspase-3.[6]

Figure 1. this compound inhibits the VEGFR2-mediated JAK2/STAT3 signaling pathway.

Inhibition of the NF-κB Pathway

In murine melanoma cells, this compound has been shown to induce apoptosis by inhibiting the nuclear factor-kappaB (NF-κB) signaling pathway.[5][9] NF-κB is a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cancer cell survival.[5] this compound treatment was found to inhibit the expression of NF-κB and the anti-apoptotic protein Mcl-1, while increasing the expression of pro-apoptotic proteins like Bak and Bim.[5]

Modulation of Other Pathways

In colorectal cancer cells, this compound suppresses the AKT and MEK signaling pathways while significantly activating the p38 signaling pathway.[3] The activation of p38 is associated with apoptotic stimuli, leading to the upregulation of downstream effectors like caspase-3 and Bax.[3]

Experimental Protocols

The biological activities of this compound have been characterized using a range of standard cellular and molecular biology techniques.

Figure 2. General experimental workflow for assessing this compound's anticancer activity.

Cell Viability Assay (MTT/CCK-8 Assay)

This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.[4]

-

Cell Plating: Cancer cells are seeded in 96-well plates at an optimal density (e.g., 1,000-100,000 cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO).[10]

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

-

Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well.[4]

-

Incubation: Plates are incubated for an additional 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO, detergent) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically ~570 nm for MTT). Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to quantify the percentage of apoptotic cells and analyze the cell cycle distribution.[4]

-

Cell Culture and Treatment: Cells are cultured and treated with this compound as described above.

-

Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining for Apoptosis: Cells are resuspended in a binding buffer and stained with Annexin V (which binds to early apoptotic cells) and Propidium Iodide (PI, which stains late apoptotic and necrotic cells).[7]

-

Staining for Cell Cycle: For cell cycle analysis, cells are fixed (e.g., with cold 70% ethanol) and then stained with PI, which binds to DNA.[7]

-

Analysis: The stained cells are analyzed using a flow cytometer. The data provides quantitative information on the percentage of cells in different stages of apoptosis (early, late) and the cell cycle (G0/G1, S, G2/M).[7]

Protein Expression Analysis (Western Blot)

Western blotting is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.[3][4]

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-STAT3, anti-Bcl-2, anti-Bax, anti-caspase-3).[1] It is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[3]

Conclusion and Future Directions

This compound is a promising diterpenoid compound with potent and multifaceted anticancer properties. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways like JAK/STAT and NF-κB underscores its therapeutic potential. The quantitative data from in vitro studies consistently demonstrate its efficacy across a range of cancer types. Further preclinical and in vivo investigations are warranted to fully elucidate its clinical effectiveness and to establish its potential as a novel agent in cancer therapy.[6][7]

References

- 1. This compound Induces Apoptosis via JAK2 and STAT3 Signaling Pathways in Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses HT29 cell growth via the induction of G1 cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis via JAK2 and STAT3 signaling pathways in gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Induces Apoptosis of Murine Melanoma by Inhibiting the NF-κB Signaling Pathway [jstage.jst.go.jp]

- 6. This compound, an ent-kaurane diterpenoid derived from a constituent of the herbal supplement PC-SPES, Rabdosia rubescens, induces apoptosis by activation of caspase-3 and mitochondrial events in lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Induces Apoptosis via JAK2 and STAT3 Signaling Pathways in Gastric Carcinoma [mdpi.com]

- 8. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Induces Apoptosis of Murine Melanoma by Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

Ponicidin Signaling Pathways in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponicidin, an ent-kaurane diterpenoid extracted from the medicinal plant Isodon rubescens, has garnered significant attention in oncological research for its potent cytotoxic and pro-apoptotic activities across a spectrum of cancer cell lines.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis, focusing on the core signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

This guide will detail the key signaling cascades modulated by this compound, present quantitative data from pivotal studies in a clear and comparative format, and provide detailed protocols for the essential experiments cited. Furthermore, mandatory visualizations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex molecular interactions.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through the modulation of several critical signaling pathways. The primary mechanisms identified to date involve the inhibition of pro-survival pathways and the activation of pro-apoptotic cascades.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of cell survival, proliferation, and inflammation, and its aberrant activation is a hallmark of many cancers.[2][3] this compound has been shown to induce apoptosis in murine melanoma cells by significantly inhibiting the NF-κB signaling pathway.[1][2] This inhibition leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.[1][2] Specifically, this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Mcl-1 and an increase in the expression of the pro-apoptotic proteins Bak and Bim.[1]

The JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is another critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][4] this compound has been demonstrated to induce apoptosis in gastric carcinoma cells by inhibiting the JAK2/STAT3 pathway.[1][4] Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of both JAK2 and STAT3.[1] This inhibition is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, as well as the activation of caspase-3.[1][4]

The p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, and its activation can lead to apoptosis.[5] In colorectal cancer cells, this compound has been shown to suppress cell growth by inducing G1 cell cycle arrest and apoptosis.[5] This effect is accompanied by the significant activation of the p38 signaling pathway, while the pro-survival AKT and MEK signaling pathways are suppressed.[5] The activation of p38 is correlated with the upregulation of the pro-apoptotic protein Bax and the executioner caspase-3.[5]

Quantitative Data on this compound's Pro-Apoptotic Effects

The following tables summarize the quantitative data from key studies on this compound-induced apoptosis.

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | This compound Concentration (µmol/L) | Incubation Time (h) | Cell Viability Reduction (%) | Reference |

| B16F0 (Murine Melanoma) | 10 | 48 | Not specified | [2] |

| B16F10 (Murine Melanoma) | 20 | 48 | Significantly decreased | [2] |

| MKN28 (Gastric Carcinoma) | 10, 25, 50 | 48 | Dose-dependent decrease | [1][4] |

| HT29 (Colorectal Cancer) | 50 µg/ml | 48 | ~75% suppression of cell growth | [5] |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

| Cell Line | This compound Concentration | Protein | Change in Expression | Reference |

| B16F10 (Murine Melanoma) | 10, 20 µmol/L | Mcl-1 | Decreased | [1] |

| B16F10 (Murine Melanoma) | 10, 20 µmol/L | Bak | Increased | [1] |

| B16F10 (Murine Melanoma) | 10, 20 µmol/L | Bim | Increased | [1] |

| MKN28 (Gastric Carcinoma) | 25, 50 µmol/L | Bcl-2 | Decreased | [1][4] |

| MKN28 (Gastric Carcinoma) | 25, 50 µmol/L | Bax | Increased | [1][4] |

| MKN28 (Gastric Carcinoma) | 10, 25, 50 µmol/L | Active Caspase-3 | Increased | [1] |

| HT29 (Colorectal Cancer) | 10, 20, 50 µg/ml | p-p38 | Increased | [5] |

| HT29 (Colorectal Cancer) | Not specified | Bax | Markedly upregulated | [5] |

| HT29 (Colorectal Cancer) | Not specified | Caspase-3 | Markedly upregulated | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (Cell Counting Kit-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells.[6][7][8][9]

Materials:

-

96-well plate

-

Cell suspension

-

CCK-8 solution

-

Microplate reader

Protocol:

-

Seed 100 µL of cell suspension (typically 5000 cells/well) in a 96-well plate.

-

Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Add 10 µL of various concentrations of this compound to the wells.

-

Incubate the plate for the desired length of time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours in the incubator.

-

Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]

Materials:

-

Flow cytometer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Induce apoptosis by treating cells with this compound for the desired time.

-

Harvest 1-5 x 10⁵ cells by centrifugation.

-

Wash the cells once with cold 1X PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

TUNEL Assay for DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14][15][16][17][18]

Materials:

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100)

-

TdT reaction buffer and enzyme

-

Fluorescently labeled dUTP

-

Fluorescence microscope

Protocol:

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize cells with 0.1% Triton X-100 for 20 minutes at room temperature.

-

Incubate cells with the TdT reaction mixture containing labeled dUTP for 60 minutes at 37°C in a humidified chamber.

-

Wash the cells with PBS.

-

Counterstain with a nuclear dye (e.g., DAPI) if desired.

-

Mount and visualize under a fluorescence microscope.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins in a sample.[19][20][21][22]

Materials:

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

Conclusion

This compound is a promising natural compound that induces apoptosis in various cancer cells through the modulation of multiple key signaling pathways, including the NF-κB, JAK2/STAT3, and p38 MAPK pathways. Its ability to downregulate anti-apoptotic proteins and upregulate pro-apoptotic proteins, leading to caspase activation and subsequent cell death, highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research into the anticancer mechanisms of this compound and for the development of novel therapeutic strategies. A thorough understanding of these signaling cascades is paramount for designing effective combination therapies and overcoming potential resistance mechanisms.

References

- 1. This compound Induces Apoptosis via JAK2 and STAT3 Signaling Pathways in Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis of Murine Melanoma by Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis via JAK2 and STAT3 signaling pathways in gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound suppresses HT29 cell growth via the induction of G1 cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. dojindo.co.jp [dojindo.co.jp]

- 8. toolsbiotech.com [toolsbiotech.com]

- 9. static.igem.org [static.igem.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. assaygenie.com [assaygenie.com]

- 15. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 18. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. Western Blot Protocol | Proteintech Group [ptglab.com]

- 22. cusabio.com [cusabio.com]

The Dawn of Ponicidin: An In-depth Technical Guide to its Early Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponicidin, a natural ent-kaurane diterpenoid also known as Oridonin and Rubescensine B, has emerged as a significant compound in oncological research. First identified in 1967 as a potent antitumor agent, its origins trace back to the traditional East Asian medicinal herb Rabdosia rubescens (Donglingcao).[1] For centuries, this plant has been utilized in traditional medicine to treat ailments ranging from inflammation to cancer.[1][2] The isolation and characterization of this compound marked a pivotal moment, transitioning its use from a component of a traditional herbal remedy to a specific, scientifically scrutinized molecule with demonstrable therapeutic potential. This technical guide delves into the early discovery and historical research of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to provide a comprehensive resource for the scientific community.

Early Discovery and Isolation

The journey of this compound from a traditional herb to a subject of modern scientific inquiry began with its isolation from Rabdosia rubescens. Early methods focused on solvent extraction and chromatographic separation to purify the compound. The structural elucidation of this compound was accomplished through techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, revealing its complex tetracyclic diterpenoid structure.[3]

Experimental Protocol: Extraction and Purification of this compound

This protocol outlines a general method for the extraction and purification of this compound from Rabdosia rubescens, based on established laboratory techniques.

Materials:

-

Dried and powdered Rabdosia rubescens plant material

-

95% Ethanol

-

Petroleum ether

-

Acetone

-

Silica gel for column chromatography

-

n-hexane

-

Ethyl acetate

-

Methanol

-

Water

-

Rotary evaporator

-

Chromatography column

-

Counter-current chromatography (CCC) instrument (optional, for high purity)[3]

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

-

Extraction:

-

Macerate 500 g of dried Rabdosia rubescens powder in 5 L of 95% ethanol at room temperature.

-

Perform the extraction twice, each for a period of 24 hours, to ensure maximum yield.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[4]

-

-

Fractionation:

-

Suspend the crude extract in water and partition sequentially with petroleum ether and ethyl acetate.

-

Collect the ethyl acetate fraction, which is enriched with diterpenoids, and concentrate it to dryness.

-

-

Column Chromatography:

-

Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the this compound-rich fractions and evaporate the solvent.[3]

-

-

Purification (Optional - Counter-Current Chromatography):

-

For higher purity, dissolve the partially purified this compound in a two-phase solvent system, for example, n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v).[3]

-

Perform separation using a CCC instrument according to the manufacturer's instructions.

-

Collect the fractions containing high-purity this compound.[3]

-

-

Purity Analysis:

-

Assess the purity of the final product using HPLC.

-

Confirm the identity and structure of the isolated this compound using ESI-MS, ¹H NMR, and ¹³C NMR.[3]

-

Early Research on Biological Activity and Anticancer Effects

Initial investigations into the biological activities of this compound quickly unveiled its potent cytotoxic effects against a variety of cancer cell lines. This early research laid the groundwork for decades of study into its mechanisms of action. This compound's anticancer properties are multifaceted, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and anti-angiogenic effects.[5]

Quantitative Data: In Vitro Anticancer Activity of this compound

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, as reported in early and subsequent research. This data provides a quantitative measure of its potent anticancer activity.

| Gastric Cancer Cell Lines | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h |

| AGS | 5.995 ± 0.741 | 2.627 ± 0.324 | 1.931 ± 0.156 |

| HGC27 | 14.61 ± 0.600 | 9.266 ± 0.409 | 7.412 ± 0.512 |

| MGC803 | 15.45 ± 0.59 | 11.06 ± 0.400 | 8.809 ± 0.158 |

Data from a study on gastric cancer cells, showcasing time- and dose-dependent inhibition of proliferation.[1]

| Esophageal Squamous Cell Carcinoma Lines | IC50 (µM) - 72h |

| TE-8 | 3.00 ± 0.46 |

| TE-2 | 6.86 ± 0.83 |

Data demonstrating the cytotoxic effects of this compound on esophageal cancer cells.[6]

| Various Cancer Cell Lines | IC50 (µM) |

| K562 (Leukemia) | 0.95 |

| BEL-7402 (Hepatocellular Carcinoma) | 0.24 - 0.87 |

| PC-3 (Prostate Cancer) | 3.1 |

| HCC-1806 (Triple-Negative Breast Cancer) | 0.18 |

A compilation of IC50 values from various studies on different cancer cell lines, including data on this compound derivatives.[7]

Key Signaling Pathways Modulated by this compound

The anticancer effects of this compound are mediated through its interaction with several critical intracellular signaling pathways. Early and ongoing research has identified the JAK/STAT, PI3K/Akt/mTOR, and NF-κB pathways as key targets.

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer. This compound has been shown to induce apoptosis in cancer cells by inhibiting this pathway. Specifically, it decreases the phosphorylation of JAK2 and STAT3, without affecting their total protein levels.[8][9] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3.[8]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been demonstrated to suppress this pathway, contributing to its anticancer effects. It inhibits the phosphorylation of Akt and downstream effectors like mTOR, leading to cell cycle arrest and apoptosis.[7][10][11]

The NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. This compound exerts anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway. It can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[12][13][14]

Detailed Experimental Protocols for Key Assays

To facilitate further research, this section provides detailed protocols for common assays used to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for studying the effects of this compound on signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-IκBα, anti-NF-κB p65, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

The early discovery and subsequent research on this compound have firmly established it as a promising natural compound for cancer therapy. Its multifaceted mechanisms of action, targeting key signaling pathways involved in cell survival and proliferation, underscore its therapeutic potential. The quantitative data on its potent in vitro activity against a broad range of cancer cell lines provide a strong rationale for its continued development.

While significant progress has been made, future research should focus on several key areas. The development of this compound derivatives with improved solubility, bioavailability, and targeted delivery could enhance its clinical efficacy and reduce potential side effects.[9] Further elucidation of its complex interactions with the tumor microenvironment and the immune system will likely reveal new therapeutic opportunities. As our understanding of this compound's molecular mechanisms deepens, so too does the prospect of its successful translation from a traditional remedy to a cornerstone of modern oncology.

References

- 1. The effect of stealth liposomes on pharmacokinetics, tissue distribution and anti-tumor activity of oridonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of Rabdosia rubescens in Esophageal Squamous Cell Carcinoma: Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Oridonin Sensitizes Cisplatin-Induced Apoptosis via AMPK/Akt/mTOR-Dependent Autophagosome Accumulation in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Induces Apoptosis via JAK2 and STAT3 Signaling Pathways in Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. longdom.org [longdom.org]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Ponicidin: A Technical Guide to its Anti-inflammatory and Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ponicidin, an ent-kaurane diterpenoid isolated from the medicinal herb Rabdosia rubescens, has demonstrated notable anti-inflammatory and immunomodulatory activities. This technical guide synthesizes the current understanding of this compound's mechanisms of action, supported by available preclinical data. The primary mechanism underlying its efficacy involves the potent inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses. This compound has been shown to interfere directly with the DNA-binding activity of NF-κB and to inhibit its translocation to the nucleus. Furthermore, it modulates the expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While specific quantitative data for this compound in many standard inflammatory models remains limited in publicly accessible literature, this guide provides a framework based on its known mechanisms and data from closely related compounds isolated from the same plant.

Core Anti-inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily by targeting key signaling pathways that orchestrate the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. This compound has been identified as a potent inhibitor of this pathway through a multi-faceted mechanism[1].

-

Inhibition of NF-κB Translocation: this compound impedes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a crucial step for its activation. Uniquely, this appears to occur without affecting the phosphorylation and subsequent degradation of its inhibitor, IκBα[1].

-

Interference with DNA Binding: this compound directly interferes with the ability of the activated NF-κB complex to bind to its target DNA sequences in the promoter regions of pro-inflammatory genes[1]. This action effectively halts the transcription of a cascade of inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, is another critical signaling cascade in inflammation. While less characterized for this compound compared to its effects on NF-κB, there is evidence to suggest its involvement. For instance, in colorectal cancer cells, this compound has been shown to significantly activate the p38 signaling pathway while suppressing AKT/MEK signaling. The interplay of these pathways in an inflammatory context warrants further investigation.

Quantitative Data on Anti-inflammatory Activity

Direct quantitative data, such as IC50 values for this compound's inhibition of key inflammatory mediators, is not extensively reported in the available scientific literature. However, studies on other diterpenoids isolated from Isodon rubescens provide valuable context and suggest a high level of potency.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Diterpenoids from Isodon rubescens

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| Rubescensin B | RAW 264.7 | NF-κB Nuclear Translocation Inhibition | 3.073 | [2] |

| Oridonin | RAW 264.7 | IL-1β Secretion Inhibition | 0.21 ± 0.02 | |

| Oridonin | RAW 264.7 | IL-6 Secretion Inhibition | 0.21 ± 0.03 |

Note: These values are for compounds structurally related to this compound and isolated from the same plant source. They are provided for contextual purposes due to the limited availability of specific IC50 data for this compound.

Table 2: In Vivo Anti-inflammatory Effects of this compound in a Diabetic Nephropathy Model

| Animal Model | Treatment | Inflammatory Markers Measured | Outcome | Reference |

| Streptozotocin-induced diabetic rats | This compound (50 mg/kg) for 8 weeks | TNF-α, IL-1β, IL-6, NF-κB | Appreciably attenuated levels of all markers |

Experimental Protocols

Detailed experimental protocols for evaluating the anti-inflammatory and immunomodulatory effects of this compound are outlined below. These represent standard methodologies in the field.

In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages

This assay is fundamental for assessing the direct anti-inflammatory effects of a compound on immune cells.

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Plating: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group without LPS and a positive control group with LPS alone are included.

-

Incubation: Cells are incubated for 18-24 hours.

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent, as an indicator of NO production.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Levels of these cytokines in the supernatant are quantified using specific ELISA kits.

-

iNOS and COX-2 Expression: Cell lysates are collected, and the protein expression levels of iNOS and COX-2 are determined by Western blot analysis.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

-

Animals: Male Wistar rats or Swiss albino mice are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping and Treatment: Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and this compound treatment groups at various doses. The compounds are typically administered orally or intraperitoneally 1 hour before the induction of inflammation.

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic and Anti-inflammatory Assay: Acetic Acid-Induced Writhing Test

This model assesses both peripheral analgesic and anti-inflammatory activity by measuring the response to a chemical irritant.

-

Animals: Swiss albino mice are typically used.

-

Grouping and Treatment: Animals are divided into control, standard (e.g., aspirin or indomethacin), and this compound treatment groups. The compounds are administered 30-60 minutes before the acetic acid injection.

-

Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally (10 mL/kg body weight).

-